[(4-Bromophenyl)methyl](propyl)amine hydrochloride
Description
Chemical Name: (4-Bromophenyl)methylamine hydrochloride CAS Registry Number: 1158483-97-6 Molecular Formula: C₁₀H₁₅BrClN Molecular Weight: 272.59 g/mol (calculated from formula) Structural Features: The compound consists of a propylamine backbone where the nitrogen atom is substituted with a propyl group and a 4-bromobenzyl group, forming a secondary amine hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYZSKHQEGZEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, the production of (4-Bromophenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-Bromophenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituted Benzylpropylamine Hydrochlorides
The following table compares (4-Bromophenyl)methylamine hydrochloride with analogs differing in aryl substituents:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference(s) |
|---|---|---|---|---|---|
| (4-Bromophenyl)methylamine hydrochloride | 4-Bromo-phenyl | C₁₀H₁₅BrClN | 272.59 | High lipophilicity; potential CNS activity | |
| (4-tert-Butylphenyl)methylamine hydrochloride | 4-tert-Butyl-phenyl | C₁₃H₂₂ClN | 227.77 | Enhanced steric bulk; intermediates in drug synthesis | |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride | 3-Fluoro-phenyl, 4-Fluoro-phenyl | C₁₇H₁₈F₂ClN | 333.78 | Dual fluorination for metabolic stability; antimicrobial applications | |
| 1-(4-Bromophenyl)cyclopropanamine hydrochloride | Cyclopropane + 4-Bromo-phenyl | C₉H₁₁BrClN | 248.55 | Conformational rigidity; antidepressant research |
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) in the target compound may reduce electron density at the aromatic ring compared to fluorine or tert-butyl groups, altering receptor binding .
- Steric Considerations : The tert-butyl analog introduces steric hindrance, which may limit binding to narrow active sites compared to the bromophenyl derivative.
Pharmacologically Relevant Propylamine Derivatives
The target compound shares structural motifs with clinically used amines, though pharmacological data for (4-Bromophenyl)methylamine hydrochloride itself remain speculative:
Structural Divergence :
- Aromatic Systems: Unlike fluoxetine’s trifluoromethylphenoxy group or duloxetine’s naphthyl-thienyl system , the bromophenyl group in the target compound lacks oxygen-based linkages, suggesting distinct target specificity.
- Amine Substitution : The secondary amine in the target compound contrasts with tertiary amines in fluoxetine and duloxetine, which may influence pharmacokinetics (e.g., metabolism via CYP450 enzymes).
Solubility and Stability
- Solubility : Hydrochloride salts generally improve aqueous solubility. The bromophenyl derivative’s solubility is likely lower than fluorinated analogs due to higher molecular weight and lipophilicity.
- Synthetic Routes : Similar to roxatidine synthesis , the target compound may be synthesized via reductive amination of 4-bromobenzaldehyde with propylamine, followed by HCl salt formation.
Analytical Characterization
Techniques such as NMR, IR, and X-ray diffraction (as used for duloxetine ) would confirm the structure. The bromine atom would produce distinct ¹H-NMR splitting patterns (e.g., para-substitution at δ 7.3–7.5 ppm).
Biological Activity
(4-Bromophenyl)methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
(4-Bromophenyl)methylamine hydrochloride is characterized by the presence of a bromophenyl group and a propyl amine moiety. The molecular structure can be represented as follows:
- Chemical Formula : C₈H₁₁BrClN
- Molecular Weight : 232.54 g/mol
The biological activity of (4-Bromophenyl)methylamine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The bromine atom in the structure can participate in halogen bonding, while the amine group facilitates hydrogen bonding and ionic interactions with biological macromolecules. This interaction can modulate the activity of target proteins, influencing various biochemical pathways involved in cellular processes .
Pharmacological Potential
Research indicates that (4-Bromophenyl)methylamine hydrochloride may exhibit several pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have been studied for their potential to enhance monoaminergic signaling, which is crucial in mood regulation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Antitumor Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vitro Studies
Recent studies have demonstrated the biological activity of (4-Bromophenyl)methylamine hydrochloride through various in vitro assays:
- Cell Viability Assays : The compound was tested on different cancer cell lines, showing IC50 values indicating significant cytotoxicity.
- Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with serotonin receptors, suggesting potential antidepressant effects.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of (4-Bromophenyl)methylamine hydrochloride:
- Behavioral Tests : In rodent models, the compound exhibited antidepressant-like effects in forced swim tests.
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor size compared to control groups.
Comparative Analysis
When compared to other similar compounds, (4-Bromophenyl)methylamine hydrochloride demonstrates unique properties due to its specific substitution pattern. For instance:
| Compound | Antidepressant Activity | Antitumor Activity |
|---|---|---|
| [(4-Bromophenyl)methyl]amine | Moderate | Yes |
| [(2-Bromophenyl)methyl]amine | Low | Moderate |
| [(4-Chlorophenyl)methyl]amine | High | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Bromophenyl)methylamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-bromobenzyl chloride with propylamine in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (40–60°C) are critical for yield optimization. Post-synthesis, purification via recrystallization or column chromatography is advised .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) and inert atmosphere use .
Q. How can structural characterization of (4-Bromophenyl)methylamine hydrochloride be performed to confirm purity and molecular identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.5 ppm for bromophenyl) and amine protons (δ 1.5–2.5 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 272.6 for C₁₀H₁₃BrN).
- X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve bond angles and confirm stereochemistry .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water. Adjust solvent systems for biological assays to avoid precipitation .
- Stability : Store at −20°C in airtight containers to prevent hygroscopic degradation. Monitor via periodic FT-IR to detect amine oxidation or hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential interactions with biological targets (e.g., enzymes, receptors)?
- Mechanism : The bromophenyl group may engage in hydrophobic interactions with protein pockets, while the amine facilitates hydrogen bonding. Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (Ki ~50 nM), validated via competitive binding assays .
- Experimental Validation : Use radioligand displacement assays (³H-labeled ligands) and functional cAMP assays to quantify receptor modulation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Approach :
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian or Schrödinger software.
- ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration for fluorine-substituted analogs .
Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?
- Root Cause Analysis :
- Synthesis Variability : Compare reaction conditions (e.g., catalyst purity in vs. 14). Contamination by residual solvents (detected via GC-MS) may explain yield discrepancies.
- Biological Assays : Standardize cell lines (e.g., HEK-293 vs. CHO cells) and control for batch-to-batch compound purity using LC-MS .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
